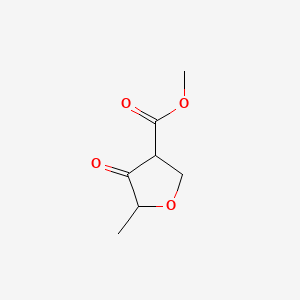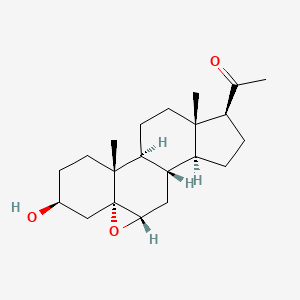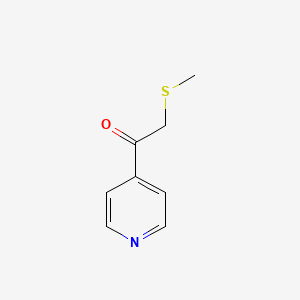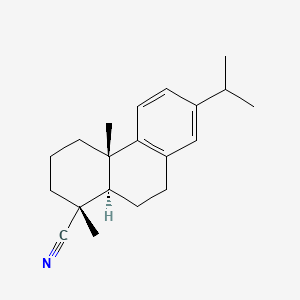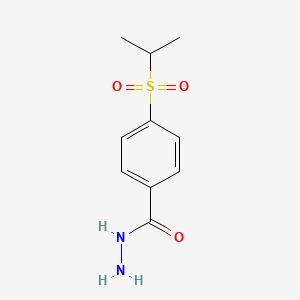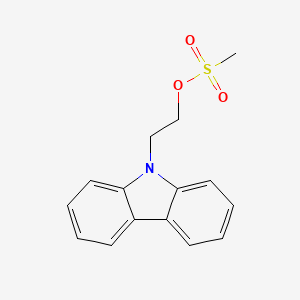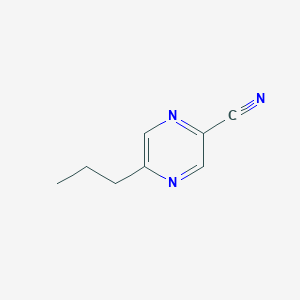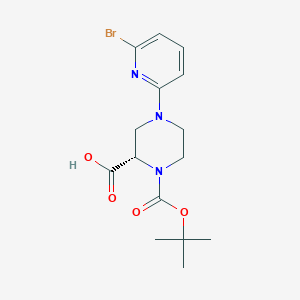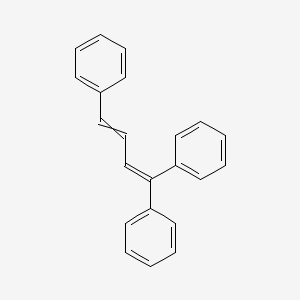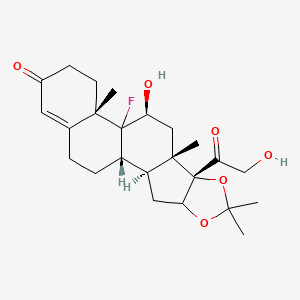
9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone is a synthetic corticosteroid compound. It is structurally related to corticosterone, a naturally occurring steroid hormone produced in the adrenal cortex. The addition of a fluorine atom and an isopropylidene group enhances its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent.
Protection: Formation of the isopropylidene group to protect the 16a,17-diol functionality.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction progress.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product with high purity.
化学反応の分析
Types of Reactions
9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation or other substitution reactions at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the parent compound, which can be further modified for specific applications.
科学的研究の応用
9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other corticosteroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control.
作用機序
The mechanism of action of 9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone involves binding to glucocorticoid receptors in target cells. This binding leads to:
Gene Regulation: Modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects.
Signal Transduction: Activation or inhibition of various signaling pathways, affecting cellular responses.
類似化合物との比較
Similar Compounds
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another potent synthetic corticosteroid used in various medical applications.
Fluocinolone Acetonide: A corticosteroid used in dermatology for its anti-inflammatory effects.
Uniqueness
9-Fluoro-16a,17-(isopropylidenedioxy)-corticosterone is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other corticosteroids.
特性
分子式 |
C24H33FO6 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(1S,2S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H33FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h9,15-17,19,26,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19?,21-,22-,23?,24+/m0/s1 |
InChIキー |
TZFZVQNBXVBQDC-AVGOGWQKSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2([C@H](C[C@]4([C@H]3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F |
正規SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
